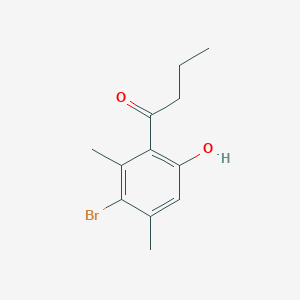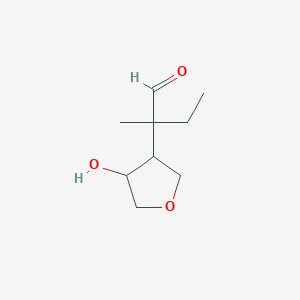![molecular formula C12H13NO2 B13286283 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13286283.png)
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound with the molecular formula C12H13NO2 This compound is characterized by the presence of a but-2-yn-1-yl group attached to an amino group, which is further connected to a 2-methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with but-2-yn-1-amine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
Scientific Research Applications
4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and chemical probes.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(But-2-yn-1-yl)amino]benzoic acid
- 4-[(But-2-yn-1-yl)amino]-2-methylbenzoic acid
- 4-[(But-2-yn-1-yl)amino]-3-methylbenzoic acid
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-2-ynylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h5-6,8,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
PBGLKPSPIVDZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=CC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine](/img/structure/B13286205.png)
![2-Amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide](/img/structure/B13286217.png)
![N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13286220.png)

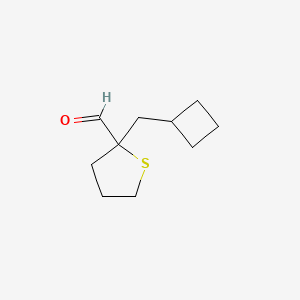
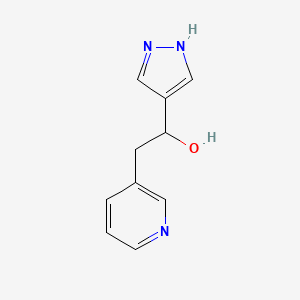
![Methyl 3-[(dimethylamino)methyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13286244.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}acetic acid](/img/structure/B13286245.png)

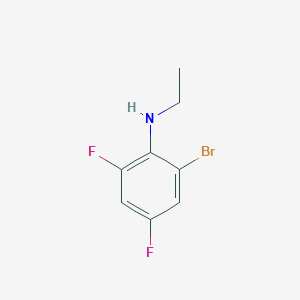
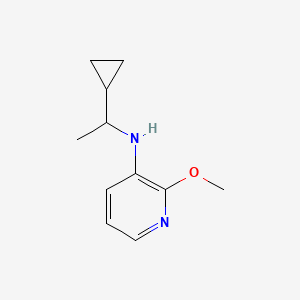
![N-[3-(1H-Imidazol-1-yl)propyl]cyclobutanamine](/img/structure/B13286263.png)
